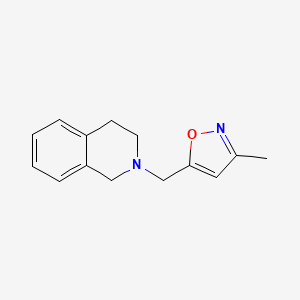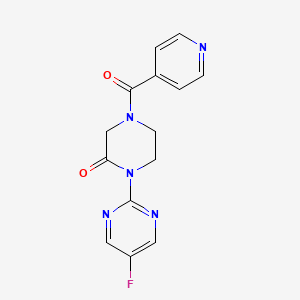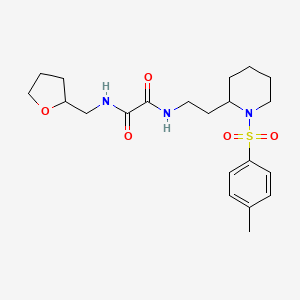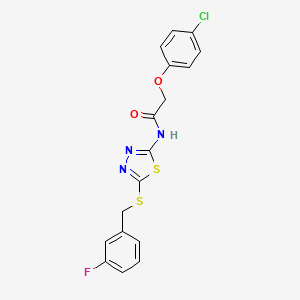![molecular formula C9H14N2O2 B2657474 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one CAS No. 2126178-69-4](/img/structure/B2657474.png)
1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
Pyrazoline compounds, including derivatives similar to the chemical , have been synthesized and characterized through various spectroscopic techniques and X-ray diffraction studies. For example, Delgado et al. (2020) discussed the structural characterization and Hirshfeld surface analysis of a pyrazoline compound, highlighting the crystal packing dominated by weak intermolecular interactions, which is crucial for understanding the compound's solid-state properties and reactivity (Delgado et al., 2020).
Antimicrobial and Antifungal Activities
Pyrazoline derivatives have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as strains of fungi. Desai et al. (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, which were evaluated for their antimicrobial activity. Some of these compounds displayed significant activity against microorganisms, indicating their potential as antimicrobial agents (Desai et al., 2017).
Anticancer Activity
The study of sulfur-containing heterocyclic analogs has demonstrated that certain hydroxyl-containing derivatives exhibit selectivity towards laryngeal cancer cells, indicating potential antiproliferative activity against cancer cells. These compounds have been shown to enhance antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis in cancer cells, suggesting a possible role in chemotherapy (Haridevamuthu et al., 2023).
Synthetic Methodology and Chemical Analysis
Pyrazoline derivatives have been synthesized through various methods, including multi-step syntheses involving chalcones and reactions under basic conditions to yield novel heterocyclic compounds. These studies not only contribute to the synthetic chemistry field by providing new methods for constructing complex molecules but also facilitate the exploration of these compounds' physicochemical and biological properties (Kariuki et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-hydroxy-5-methyl-1-propan-2-ylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)11-6(3)9(13)8(10-11)7(4)12/h5,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDOGTQPNHYCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-69-4 |
Source


|
| Record name | 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2657398.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2657401.png)
![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2657402.png)

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2657405.png)


![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2657410.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2657412.png)

